![molecular formula C21H15FN4O2 B2565753 2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 941970-04-3](/img/structure/B2565753.png)

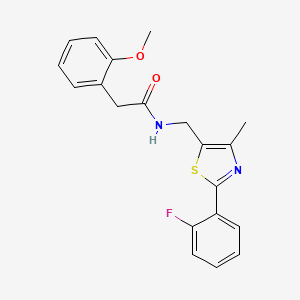

2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

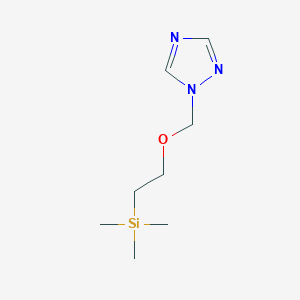

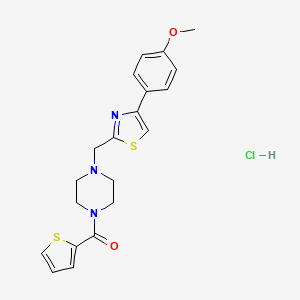

Molecular Structure Analysis

The molecular weight of “2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” is 374.375. The specific molecular structure is not provided in the available resources.Scientific Research Applications

Antifungal Activity

The synthesis of novel pyrimidine derivatives, including compounds structurally related to 2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide, has demonstrated significant antifungal activities. These compounds were tested against various fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. Certain derivatives exhibited high antifungal activity, outperforming established antifungal agents like Pyrimethanil in inhibition rates and EC50 values, highlighting their potential as new antifungal agents (Wu et al., 2021).

NF-kappaB and AP-1 Gene Expression Inhibition

Research on the pyrimidine portion of 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] derivatives has led to insights on inhibiting NF-kappaB and AP-1 gene expression, which are crucial in inflammation and cancer pathways. Structural modifications to enhance bioavailability and cell-based activity showed promising results, offering a foundation for developing therapeutic agents targeting these pathways (Palanki et al., 2000).

HDAC Inhibition for Cancer Therapy

The compound N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) has been identified as a potent histone deacetylase (HDAC) inhibitor with selective efficacy against HDACs 1-3 and 11. This compound has shown significant antitumor activity, highlighting its potential as a cancer therapeutic agent. Its oral bioavailability and effectiveness in inducing cell-cycle arrest and apoptosis in cancer cells mark it as a promising candidate for clinical trials (Zhou et al., 2008).

Met Kinase Inhibition

Another related compound, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), has been identified as a selective inhibitor of the Met kinase superfamily. This compound demonstrated complete tumor stasis in a human gastric carcinoma model and has been advanced into phase I clinical trials due to its in vivo efficacy and favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Antimicrobial Activity

Studies on fluorobenzamides containing thiazole and thiazolidine have uncovered promising antimicrobial analogs. These compounds have shown significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom in the benzoyl group of these compounds is essential for enhancing their antimicrobial efficacy, suggesting their potential as new antimicrobial agents (Desai et al., 2013).

Future Directions

Pyridopyrimidines have shown a therapeutic interest and have been approved for use as therapeutics . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . This suggests that “2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide” and similar compounds may have potential for future therapeutic applications.

properties

IUPAC Name |

2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O2/c1-13-24-19-17(9-5-11-23-19)21(28)26(13)15-7-4-6-14(12-15)25-20(27)16-8-2-3-10-18(16)22/h2-12H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGKPEKTPDGWEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-fluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-2-(4-Fluorophenyl)-2-hydroxyethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2565671.png)

![N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)